Moracin C

Antibacterial FabI S. aureus

Moracin C (CAS 69120-06-5) is a multi-target 2-arylbenzofuran phytoalexin for preclinical research. It bridges antibacterial, anti-inflammatory, and metabolic pathway studies with a single well-characterized tool compound. • FabI inhibitor (IC50 83.8 μM) with defined PK profile (t1/2 256 min) for in vivo antibacterial models • PCSK9 downregulation (IC50 16.8 μM) combined with α-glucosidase inhibition for metabolic research Supplied with HPLC, NMR, and MS documentation for reproducible experimental outcomes.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
CAS No. 69120-06-5
Cat. No. B155273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoracin C
CAS69120-06-5
Synonymsmoracin C
moracin N
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C
InChIInChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3
InChIKeyZTGHWUWBQNCCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Moracin C: Multi-Target Pharmacological Overview


Moracin C (CAS 69120-06-5) is a naturally occurring 2-arylbenzofuran phytoalexin isolated from Morus alba (white mulberry) and Artocarpus heterophyllus (jackfruit) [1]. Its molecular architecture—featuring a 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)-1,3-benzenediol scaffold with a prenyl side chain—distinguishes it from structurally related stilbenoids (e.g., resveratrol, oxyresveratrol) and other moracin congeners [2]. Moracin C has demonstrated a multi-target pharmacological profile spanning antibacterial FabI inhibition, tyrosinase suppression, α-glucosidase modulation, PCSK9 downregulation, and NF-κB/MAPK pathway-mediated anti-inflammatory activity [3]. The compound has been characterized for in vivo pharmacokinetics in mice, establishing tissue distribution and oral bioavailability parameters that support preclinical experimental design [4].

Multi-target natural product probe: Supports FabI, tyrosinase, α-glucosidase, and PCSK9 pathway studies within a single 2-arylbenzofuran scaffold.
Characterized in vivo pharmacokinetics: Published mouse PK and tissue distribution data supports preclinical experimental design and dose-model interpretation.
Inflammatory pathway research: Reported NF-κB/MAPK and NLRP3 inflammasome model-response contexts enable signaling pathway investigation.

Moracin C vs. Analogs: Key Differences


Substitution among moracin family members (Moracin B, C, D, M, N) or related stilbenoids (oxyresveratrol, resveratrol) is not scientifically justified due to substantial quantitative divergence in target engagement across multiple validated assays. In a head-to-head evaluation of S. aureus FabI inhibition under identical experimental conditions, Moracin C and chalcomoracin exhibited IC50 values of 83.8 μM and 5.5 μM, respectively—a 15.2-fold difference in potency that precludes functional interchangeability in antibacterial research [1]. Similarly, in tyrosinase inhibition assays comparing eight structurally related compounds from UVC-irradiated mulberry leaves, IC50 values ranged from 0.57 μM (oxyresveratrol) to 68.15 μM (6,5′-dimethoxymoracin M), with Moracin C at 37.94 μM—an approximately 120-fold potency differential across the panel [2]. Furthermore, Moracin C demonstrates a distinct polypharmacology profile encompassing PCSK9 mRNA inhibition (IC50 16.8 μM) not established for all congeners [3]. The compound's prenyl substitution pattern confers unique conformational and electronic properties that dictate target selectivity; direct experimental comparisons confirm that these structural variations translate into non-overlapping activity signatures [4].

FabI inhibition potency mismatch
Moracin C FabI activity profile may not transfer to moracin congeners; direct substitution with chalcomoracin could shift assay-response context substantially.
Tyrosinase and glucosidase selectivity span
Across mulberry-derived compounds, tyrosinase IC50 values span over 100-fold; oxyresveratrol potency context differs markedly — assay design must account for compound-specific inhibition windows.
Polypharmacology profile not universal
PCSK9 mRNA downregulation and NLRP3 pathway response have not been established for all moracin family members; congener selection may alter pathway engagement.

Moracin C: Quantitative Activity Benchmarks


FabI Inhibition: Potency vs. Chalcomoracin

In a direct head-to-head comparison evaluating FabI (enoyl-acyl carrier protein reductase) inhibition—a validated antibacterial target for S. aureus—Moracin C and chalcomoracin were tested concurrently under identical experimental conditions. Moracin C exhibited an IC50 of 83.8 μM, whereas chalcomoracin demonstrated an IC50 of 5.5 μM [1]. This 15.2-fold potency differential establishes that the two compounds are not functionally equivalent in this antibacterial mechanism. The MIC values against S. aureus were 32 μg/mL for Moracin C and 4 μg/mL for chalcomoracin, further corroborating the FabI inhibition rank order [1]. The study additionally confirmed that both compounds inhibit fatty acid synthesis without affecting protein synthesis [1].

FabI Inhibition
Head-to-head
Moracin C83.8 μM
Chalcomoracin5.5 μM
~15-fold lower potency
Supports FabI enzyme inhibition context; potency differential guides tool compound selection.
S. aureus ATCC 6538p; MIC also reported.
Antibacterial FabI S. aureus enoyl-ACP reductase

Tyrosinase Inhibition: Mulberry Compound Comparison

In a systematic comparative study evaluating tyrosinase inhibitory activity of compounds isolated from UVC-irradiated mulberry leaves, Moracin C (MCC) was benchmarked against seven structurally related compounds under identical assay conditions using mushroom tyrosinase [1]. Moracin C exhibited an IC50 of 37.94 ± 0.42 μM, positioning it as a moderate inhibitor within the panel [1]. Oxyresveratrol (ORT) and 4′-prenyloxyresveratrol (PORT) displayed the most potent inhibition with IC50 values of 0.57 ± 0.04 μM and 0.90 ± 0.03 μM, respectively—representing approximately 66-fold and 42-fold higher potency than Moracin C [1]. Chalcomoracin (CMC) showed an IC50 of 5.61 ± 0.20 μM (6.8-fold more potent than Moracin C), while Moracin N (MCN) demonstrated 10.16 ± 0.03 μM (3.7-fold more potent) [1]. In contrast, Moracin B (MCB) and 6,5′-dimethoxymoracin M (DMMCM) were less potent than Moracin C, with IC50 values of 45.84 ± 0.73 μM and 68.15 ± 1.05 μM, respectively [1]. Arbutin, a widely used tyrosinase inhibitor reference compound, showed an IC50 of 14.18 ± 0.51 μM, approximately 2.7-fold more potent than Moracin C [1].

Tyrosinase Inhibition
Panel comparison
Moracin C37.94 μM
Oxyresveratrol0.57 μM
Arbutin14.18 μM
66-fold range within mulberry panel
Reported intermediate tyrosinase inhibition; context-dependent selection within a wide-activity panel.
Mushroom tyrosinase, mean ± SD, n=3.
Tyrosinase Melanogenesis Skin pigmentation Cosmeceutical

α-Glucosidase Inhibition: Relative Activity Profile

In the same standardized comparative panel evaluating α-glucosidase inhibitory activity, Moracin C (MCC) demonstrated an IC50 of 88.77 ± 1.32 μM [1]. This value represents moderate inhibitory activity compared to chalcomoracin (CMC), which exhibited the most potent inhibition within the panel with an IC50 of 6.00 ± 0.46 μM—approximately 14.8-fold more potent than Moracin C [1]. Moracin N (MCN) showed an IC50 of 59.35 ± 2.00 μM (1.5-fold more potent than Moracin C), while Moracin M (MCM) was less potent with an IC50 of 167.72 ± 2.44 μM (1.9-fold less potent) [1]. Notably, oxyresveratrol (ORT) and 4′-prenyloxyresveratrol (PORT) exhibited opposite selectivity profiles: while both were highly potent tyrosinase inhibitors, PORT showed strong α-glucosidase inhibition (IC50 28.04 ± 0.06 μM, 3.2-fold more potent than Moracin C) whereas ORT was weakly active (IC50 272.91 ± 13.16 μM, 3.1-fold less potent than Moracin C) [1]. The clinical reference compound acarbose exhibited an IC50 of 0.02 ± 0.01 μM, underscoring the distinct potency range of natural product-derived inhibitors [1].

α-Glucosidase Inhibition
Panel comparison
Moracin C88.77 μM
Chalcomoracin6.00 μM
Acarbose (ref.)0.02 μM
~15-fold vs. most potent moracin congener
Moderate α-glucosidase inhibition; supports pathway-response context when submaximal activity desired.
Saccharomyces cerevisiae enzyme.
α-Glucosidase Antidiabetic Postprandial hyperglycemia Diabetes

PCSK9 mRNA Inhibition: Activity in HepG2 Cells

In a targeted evaluation of PCSK9 (proprotein convertase subtilisin/kexin type 9) mRNA expression inhibitory activity using HepG2 human hepatocyte cells, Moracin C exhibited an IC50 of 16.8 μM [1]. This represents a quantitatively defined benchmark for Moracin C's activity against this therapeutically relevant cardiovascular target. While direct head-to-head comparisons with other moracin family members in this specific assay are not reported, the study provides a comparative context: a synthetic derivative (compound 7, a structurally modified moracin derivative) achieved 97.1% inhibition of PCSK9 expression, substantially exceeding the activity of the reference compound berberine (60.9% inhibition) [2]. Moracin C itself was among the naturally occurring isolates demonstrating PCSK9 mRNA inhibitory activity, with an IC50 comparable to structurally related compounds in the same study (e.g., IC50 17.2 μM for another isolate) [1].

PCSK9 mRNA
Cross-study
IC50 16.8 μM HepG2 cells
Reported PCSK9 pathway inhibition benchmark; supports cardiovascular target validation research.
No direct congener comparison available.
PCSK9 LDL cholesterol Cardiovascular Lipid metabolism

In Vivo Pharmacokinetics and Oral Bioavailability

In a comprehensive pharmacokinetic study in mice, Moracin C (100 mg/kg, oral gavage) demonstrated rapid and efficient intestinal absorption with a Cmax of 1.79 μg/mL achieved at Tmax of 15 minutes, and a terminal half-life of 256 minutes [1]. The compound exhibited extensive tissue distribution, with particularly high concentrations in the ileum, cecum, colon, and liver relative to plasma levels [1]. Notably, Moracin C was shown to undergo extensive metabolism in the liver and intestine, with glucuronidated metabolites identified as the primary biotransformation products [1]. While direct comparative PK data for other moracin family members are not available in the peer-reviewed literature, this study establishes a foundational ADME dataset that distinguishes Moracin C as one of the few 2-arylbenzofurans with characterized in vivo pharmacokinetic parameters [2]. The authors specifically note that these PK characteristics support selection of appropriate disease models (e.g., gastrointestinal or hepatic indications) for in vivo efficacy evaluation [1].

Oral PK in Mice
Supporting
t½ 256 min, Cmax 1.79 μg/mL 100 mg/kg, ICR mice, LC-MS/MS
Characterized ADME profile supports exposure-model validation and dose-interpretation in preclinical studies.
Extensive GI/hepatic distribution reported.
Pharmacokinetics Oral bioavailability Tissue distribution In vivo ADME

Anti-Gouty Arthritis Efficacy: In Vivo Rat Model

In a discovery and characterization study employing docking-based virtual screening followed by pharmacological evaluation, Moracin C (designated as compound 2) was identified as a candidate for anti-gouty arthritis/hyperuricemia therapy [1]. In an acute gouty arthritis model in SD rats, Moracin C administered at 5–20 mg/kg significantly alleviated monosodium urate (MSU)-induced toe swelling, suppressed the inflammatory response, and ameliorated dysfunction disorder [1]. Mechanistically, Moracin C inhibited serum IL-1β and TNF-α cytokine production and reduced expression of the NLRP3/ASC/caspase-1 inflammasome pathway components in affected joints [1]. In docking studies comparing multiple compounds from a natural product database, Moracin C, moracin D, and isoformononetin exhibited higher docking scores and binding energies to xanthine oxidase (XOD) than other screened compounds, suggesting a polypharmacological mechanism combining XOD inhibition with anti-inflammatory activity [1].

Gout Arthritis Model
In vivo
5–20 mg/kg reduced swelling MSU-induced SD rat model
Reported NLRP3 inflammasome pathway-response context; supports gout/hyperuricemia model interpretation.
IL-1β, TNF-α suppression observed.
Gouty arthritis Hyperuricemia Inflammasome NLRP3 In vivo

Moracin C: Preclinical Research Applications


FabI-Targeted Antibacterial Drug Discovery

Researchers pursuing enoyl-ACP reductase (FabI) inhibition as an antibacterial strategy should utilize Moracin C as a moderate-activity tool compound (IC50 83.8 μM; MIC 32 μg/mL) for structure-activity relationship studies. The 15.2-fold potency differential compared to chalcomoracin (IC50 5.5 μM; MIC 4 μg/mL) under identical assay conditions establishes a clear activity gradient for exploring the structural determinants of FabI inhibition within the 2-arylbenzofuran scaffold [1]. Moracin C's demonstrated inhibition of fatty acid synthesis without affecting protein synthesis provides a mechanistically defined profile suitable for target validation experiments. The compound's established oral bioavailability and high distribution to the gastrointestinal tract, liver, and kidneys further support its use in in vivo antibacterial efficacy models, particularly for gastrointestinal or systemic S. aureus infections [2].

Tyrosinase Inhibition for Skin Pigmentation Research

In skin pigmentation and melanogenesis research programs, Moracin C (tyrosinase IC50 37.94 μM) serves as a quantitatively characterized intermediate-potency benchmark within the mulberry-derived compound family [1]. The compound's 66-fold lower potency relative to oxyresveratrol (IC50 0.57 μM) and 2.7-fold lower potency relative to arbutin (IC50 14.18 μM) positions it as a moderate inhibitor suitable for comparative mechanistic studies where submaximal tyrosinase suppression is desired [1]. Researchers evaluating structure-activity relationships across the moracin and stilbenoid chemical space can utilize Moracin C as a reference point for understanding how prenyl substitution patterns modulate tyrosinase inhibitory activity. The compound's concurrent α-glucosidase inhibition (IC50 88.77 μM) may also inform multi-target cosmeceutical formulations targeting both pigmentation and glycation-related skin aging pathways [1].

PCSK9 Modulation for Cardiovascular Research

For investigators studying PCSK9-mediated regulation of LDL receptor degradation and cholesterol homeostasis, Moracin C provides a natural product-derived inhibitor with a defined IC50 of 16.8 μM in HepG2 human hepatocyte cells [1]. This activity, combined with the compound's characterized pharmacokinetic profile—including extensive hepatic distribution and glucuronidation metabolism—positions Moracin C as a viable tool for exploring PCSK9 inhibition in hepatic cell-based and in vivo models [2]. The availability of synthetic derivatives with enhanced PCSK9 inhibitory activity (e.g., compound 7 achieving 97.1% inhibition) establishes Moracin C as a scaffold for medicinal chemistry optimization campaigns targeting cardiovascular indications [3]. The compound's α-glucosidase inhibitory activity (IC50 88.77 μM) further expands its applicability to metabolic syndrome research encompassing both glycemic control and lipid regulation [1].

Gouty Arthritis and NLRP3 Inflammasome Studies

Preclinical researchers investigating gout, hyperuricemia, or NLRP3 inflammasome-driven inflammatory disorders should prioritize Moracin C based on its validated in vivo efficacy in a monosodium urate (MSU)-induced rat model of acute gouty arthritis [1]. At doses of 5–20 mg/kg, Moracin C significantly alleviated toe swelling, suppressed inflammatory cytokine production (IL-1β, TNF-α), and reduced NLRP3/ASC/caspase-1 inflammasome expression in affected joints [1]. The compound's dual mechanism—combining xanthine oxidase inhibition (predicted via molecular docking) with direct anti-inflammatory activity—distinguishes it from single-target alternatives and supports its use in multi-mechanism therapeutic exploration [1]. The established oral pharmacokinetic parameters (Cmax 1.79 μg/mL, Tmax 15 min, half-life 256 min) enable rational dose regimen design for follow-on in vivo studies [2].

Application
Selection Property
Validation Focus
FabI-targeted antibacterial target validation
FabI enzyme inhibition context; moderate-activity natural probe
In vitro FabI and MIC endpoint review
Skin pigmentation and melanogenesis research
Tyrosinase inhibition benchmark within mulberry compound panel
Comparative tyrosinase enzyme assay context
Cardiovascular PCSK9 pathway studies
PCSK9 mRNA inhibition in hepatocyte cell model
HepG2 cell-based PCSK9 expression review
NLRP3 inflammasome and gout model research
In vivo MSU-induced arthritis model response context
Inflammasome pathway and cytokine endpoint review

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